1-(2,4-Dichlorophenyl)pyrrolidin-3-amine

DPP4 inhibition phenethylamine mimetic N-aryl pyrrolidine

1-(2,4-Dichlorophenyl)pyrrolidin-3-amine (CAS 1184048-92-7) is an N1-aryl pyrrolidine scaffold chemically distinct from the C4-aryl DPP4 inhibitor series. The N1 substitution eliminates phenethylamine-like geometry, redirecting bioactivity toward monocytic differentiation of undifferentiated cancer cells. Available at ≥95% purity, it minimizes false positives in high-content imaging assays. The free C3-amine enables amide coupling, sulfonamide formation, and reductive amination for rapid SAR analog synthesis. The 2,4-dichloro regiochemistry offers a material cost advantage over the 3,4-isomer (50 mg: €472 vs. €569), enabling broader parallel synthesis within fixed budgets.

Molecular Formula C10H12Cl2N2
Molecular Weight 231.12 g/mol
CAS No. 1184048-92-7
Cat. No. B1526410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorophenyl)pyrrolidin-3-amine
CAS1184048-92-7
Molecular FormulaC10H12Cl2N2
Molecular Weight231.12 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C10H12Cl2N2/c11-7-1-2-10(9(12)5-7)14-4-3-8(13)6-14/h1-2,5,8H,3-4,6,13H2
InChIKeySYKHNMBLUOWWIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichlorophenyl)pyrrolidin-3-amine (CAS 1184048-92-7): Structural Identity, Procurement-Grade Specifications, and Comparator Landscape


1-(2,4-Dichlorophenyl)pyrrolidin-3-amine (CAS 1184048-92-7; molecular formula C₁₀H₁₂Cl₂N₂; MW 231.12 g/mol) is an N-aryl pyrrolidine derivative in which a 2,4-dichlorophenyl group is directly attached to the pyrrolidine ring nitrogen (N1), with a free primary amine at the C3 position. The compound is supplied as a research-grade building block at 95% purity (AKSci, CheMenu) or 98% purity (Leyan) . Unlike the extensively studied C4-(2,4-dichlorophenyl)pyrrolidin-3-amine series developed as dipeptidyl peptidase IV (DPP4) inhibitors [1], this N1-aryl substitution isomer presents a structurally distinct pharmacophore with a different heteroatom connectivity and biological target profile .

Why 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine Cannot Be Replaced by Generic Pyrrolidine Analogs in Target-Focused Research


The position of the 2,4-dichlorophenyl substituent on the pyrrolidine ring fundamentally determines the compound's biological target engagement. In the well-characterized DPP4 inhibitor series (e.g., compound 18a, Ki = 790 nM against human DPP4), the 2,4-dichlorophenyl group occupies the C4 position of the pyrrolidine ring, designed to mimic the phenethylamine pharmacophore for DPP4 binding [1]. By contrast, the N1-substitution pattern in 1-(2,4-dichlorophenyl)pyrrolidin-3-amine eliminates the phenethylamine-like geometry, effectively precluding DPP4 activity and redirecting the compound toward alternative biological mechanisms—most notably the reported ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation [2]. Furthermore, the 2,4-dichloro regiochemistry imparts distinct physicochemical properties (predicted pKa 9.22, density 1.317 g/cm³) compared to the 3,4-dichloro regioisomer (CAS 1183558-44-2), affecting solubility, salt formation, and chromatographic behavior . These structural attributes mean that substituting a generic dichlorophenyl-pyrrolidine analog without controlling for both substitution position and chlorine regiochemistry will yield unpredictable biological outcomes.

Quantitative Differentiation Evidence: 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine Versus Key Comparators


Evidence 1: N1-Aryl vs. C4-Aryl Substitution – Distinct Biological Target Engagement Profiles

The target compound bears the 2,4-dichlorophenyl group on the pyrrolidine N1 nitrogen, classifying it as an N-aryl-3-aminopyrrolidine. In contrast, the well-characterized DPP4 inhibitor series—exemplified by compound 18a ((3R,4S)-4-(2,4-dichlorophenyl)-1-(pyridin-2-yl)pyrrolidin-3-amine)—places the same 2,4-dichlorophenyl group at the pyrrolidine C4 carbon, creating a phenethylamine-constrained geometry essential for DPP4 binding [2]. This fundamental connectivity difference means the target compound cannot adopt the bioactive conformation required for DPP4 inhibition. While compound 18a exhibits a Ki of 790 nM against human DPP4 (pH 7.5, 22 °C, fluorescent AMC assay) [2], no DPP4 inhibitory activity has been reported for the N1-substituted target compound. Instead, the target is associated with a mechanistically distinct differentiation-inducing activity [1]. Because no direct head-to-head assay data exists comparing the target compound with C4-substituted analogs under identical conditions, this evidence is classified as class-level inference based on established SAR principles.

DPP4 inhibition phenethylamine mimetic N-aryl pyrrolidine target selectivity

Evidence 2: 2,4-Dichloro vs. 3,4-Dichloro Regioisomer – Procurement Cost and Physicochemical Differentiation

1-(2,4-Dichlorophenyl)pyrrolidin-3-amine (CAS 1184048-92-7) and its 3,4-dichloro regioisomer (CAS 1183558-44-2) share the same molecular formula (C₁₀H₁₂Cl₂N₂) and molecular weight (231.12 g/mol) but differ in chlorine substitution pattern on the phenyl ring, resulting in distinct predicted physicochemical properties . The target 2,4-isomer has a predicted boiling point of 352.3±42.0 °C, density of 1.317±0.06 g/cm³, and pKa of 9.22±0.20 (for the free amine) . The 3,4-isomer, while sharing the same nominal mass, is expected to exhibit different lipophilicity (ClogP) and chromatographic retention due to the altered dipole moment and hydrogen-bonding capacity of the 3,4-dichloro arrangement . On the procurement side, the 2,4-isomer is priced at €472.00 per 50 mg, whereas the 3,4-isomer costs €569.00 per 50 mg from the same supplier (CymitQuimica), representing a 20.5% cost premium for the 3,4-regioisomer .

regioisomer comparison procurement cost predicted physicochemical properties chromatographic differentiation

Evidence 3: Differentiation-Inducing Biological Activity – A Mechanism Not Shared by DPP4-Targeted C4-Aryl Analogs

A patent-derived disclosure reports that 1-(2,4-dichlorophenyl)pyrrolidin-3-amine exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer agent and for treating hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing mechanism is mechanistically orthogonal to the DPP4 inhibition profile of the C4-substituted 2,4-dichlorophenyl-pyrrolidine series (e.g., compound 16a, Ki = 490 nM; compound 17, Ki = 2,800 nM; compound 18a, Ki = 790 nM, all against human DPP4) [2]. Importantly, the quantitative differentiation-inducing potency (EC₅₀ or IC₅₀ values) is not publicly available from the patent abstract, precluding a numerical potency comparison. Nonetheless, the qualitative divergence in biological mechanism—differentiation induction versus DPP4 enzyme inhibition—provides a clear rationale for selecting this specific N1-aryl scaffold when phenotypic screening for pro-differentiation agents is the research objective.

cell differentiation monocyte induction anti-proliferative cancer research psoriasis

Evidence 4: Purity Grade Availability – 98% Option Enables Stringent Assay Requirements

1-(2,4-Dichlorophenyl)pyrrolidin-3-amine is commercially available in two distinct purity grades: a standard 95% specification (AKSci, CheMenu, CymitQuimica) and a higher 98% specification (Leyan, product number 1557348) . The 98% grade provides a 3-percentage-point improvement over the standard 95% grade, reducing the total impurity burden from ≤5% to ≤2%. For comparison, the 3,4-dichloro regioisomer (CAS 1183558-44-2) is predominantly offered at 95% minimum purity , with no 98% option readily identifiable from major catalog suppliers. This purity differential may be relevant for assays sensitive to trace impurities, such as high-content screening, SPR biosensor measurements, or crystallization trials.

purity specification 98% purity assay-grade procurement options

Evidence 5: Predicted Basicity (pKa 9.22) – Impact on Salt Formation and Solubility Relative to Non-Arylated 3-Aminopyrrolidines

The predicted pKa of the free 3-amine in 1-(2,4-dichlorophenyl)pyrrolidin-3-amine is 9.22±0.20 . This value reflects the electron-withdrawing effect of the N1-2,4-dichlorophenyl substituent, which reduces the basicity of the C3-amine relative to unsubstituted 3-aminopyrrolidine (predicted pKa ~10.5–10.8 for primary alkyl amines on pyrrolidine). By comparison, the structurally related 3-Pyrrolidinamine, 1-[(2,4-dichlorophenyl)methyl] (i.e., the benzylamine analog with a methylene spacer between the pyrrolidine nitrogen and the dichlorophenyl ring) has a predicted density of 1.293±0.06 g/cm³ [1], suggesting that the direct N-aryl linkage in the target compound (density 1.317±0.06 g/cm³) produces a more compact structure with different solvation properties. The pKa of ~9.22 means the compound will be predominantly protonated at physiological pH (7.4), existing as the ammonium salt, which can be leveraged for salt-form screening to optimize solubility and crystallinity.

pKa prediction basicity salt formation solubility formulation

Optimal Application Scenarios for 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine Based on Quantitative Differentiation Evidence


Scenario 1: Phenotypic Screening for Pro-Differentiation Agents in Oncology

For research groups conducting phenotypic screens to identify small molecules that induce differentiation of undifferentiated cancer cells (e.g., acute myeloid leukemia blasts or solid tumor stem-like populations), this compound offers a mechanistically distinct entry point compared to the DPP4 inhibitor series. As disclosed in patent literature, the compound arrests undifferentiated cell proliferation and drives monocytic differentiation . The 98% purity grade (Leyan) minimizes the risk of impurity-driven false positives in high-content imaging-based differentiation assays. The cost advantage over the 3,4-dichloro regioisomer (€472 vs. €569 per 50 mg) becomes material when procuring quantities sufficient for dose-response profiling across multiple cell lines.

Scenario 2: Medicinal Chemistry Library Design Requiring N-Aryl-3-aminopyrrolidine Diversity

In lead generation campaigns exploring N-aryl pyrrolidine chemical space, the direct N1-(2,4-dichlorophenyl) substitution provides a distinct vector for further derivatization (e.g., amide coupling, sulfonamide formation, or reductive amination at the free C3-amine). The predicted pKa of 9.22 informs the choice of coupling conditions and purification strategies. The compound's one-step synthetic accessibility [1] supports rapid analog generation. Crucially, using this scaffold avoids the DPP4 activity associated with the C4-aryl pyrrolidine series (Ki = 490–2,800 nM against DPP4) [2], reducing the risk of polypharmacology confounding structure-activity relationship (SAR) interpretation in non-diabetes target screens.

Scenario 3: In Vitro Pharmacology Requiring Controlled Protonation State

The predicted pKa of 9.22±0.20 means the C3-amine is >98% protonated at physiological pH 7.4, existing as the ammonium cation. This property can be exploited in assays where a positively charged amine is required for target engagement (e.g., interactions with anionic binding pockets, nucleic acid binding, or transporter recognition). For comparison, unsubstituted 3-aminopyrrolidines with higher pKa values (~10.5–10.8) exhibit a different protonation equilibrium at assay pH. Researchers can use the 98% purity grade to ensure that the measured activity originates from the desired protonated species rather than from basic impurities.

Scenario 4: Cost-Sensitive Scale-Up for Hit Validation and Preliminary SAR

When a screening hit requires follow-up analog synthesis at the 100–500 mg scale, the procurement cost differential between the 2,4- and 3,4-dichloro regioisomers becomes significant. At the 500 mg scale, the target 2,4-isomer costs €1,283.00 compared to €1,564.00 for the 3,4-isomer—a saving of €281.00 per batch . Over multiple analog syntheses, this cumulative cost advantage can enable a broader SAR exploration within a fixed budget. The compound is classified as a versatile small molecule scaffold suitable for building block applications , further supporting its role in parallel synthesis workflows.

Quote Request

Request a Quote for 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.